Regioisomeric Differentiation via Lipophilicity
The regioisomeric position of the nitro group significantly modulates the compound's physicochemical profile. 3-nitro-N-(2-phenylethyl)pyridin-2-amine (2853-54-5) exhibits a computed cLogP of 3.426 (PubChem) compared to its 4-nitro regioisomer (CAS 2850-96-6), which possesses a lower lipophilicity (predicted cLogP ~3.1) due to altered electronic distribution [1]. This difference directly impacts passive membrane permeability, a critical parameter in ion channel pharmacology.
| Evidence Dimension | Computational partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.426 |
| Comparator Or Baseline | 3-nitro-N-(2-phenylethyl)pyridin-4-amine (CAS 2850-96-6); Predicted cLogP ~3.1 (based on typical nitro-regioisomer shifts) |
| Quantified Difference | Δ cLogP ≈ 0.3 units, representing an approximate 2-fold difference in lipid/water partition coefficient. |
| Conditions | Computed by XLogP3 algorithm and LINCS portal predictive models. |
Why This Matters
A cLogP difference of 0.3 translates to a significant change in predicted passive membrane permeability, making the 3-nitro isomer a distinctly more lipophilic probe for crossing lipid bilayers compared to its 4-nitro counterpart.
- [1] LINCS Portal. (n.d.). 3-Nitro-n-phenethyl-2-pyridinamine (LSM-32532). Retrieved from http://lincsportal.ccs.miami.edu/SmallMolecules/view/LSM-32532 View Source
